![molecular formula C22H25N3O7 B3182991 N7-Demethylminocycline CAS No. 4708-96-7](/img/structure/B3182991.png)
N7-Demethylminocycline
Overview
Description
N7-Demethylminocycline (N7-DMT) is an antibiotic derived from the tetracycline family. It is a derivative of minocycline, a broad-spectrum antibiotic that is used to treat a variety of bacterial infections. N7-DMT has been studied for its potential use in the treatment of a number of conditions, including cancer, inflammation, and neurological disorders. The purpose of
Scientific Research Applications
Antimicrobial Applications
Research into the antimicrobial properties of tetracycline derivatives highlights their potential in addressing drug-resistant infections. For example, the development of fluorocyclines, a new generation of tetracycline antibacterial agents, has shown potent activity against multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens. One such compound, eravacycline (TP-434), has been shown to possess broad-spectrum activity against a variety of hospital and community pathogens, underscoring the potential of these derivatives in combating antibiotic resistance (Sutcliffe et al., 2013).
Biochemical Research
On the biochemical front, studies on compounds structurally related to N7-Demethylminocycline have provided insights into the mechanisms of action of tetracycline derivatives. For instance, the inhibition of caspase activation and modulation of the mitochondrial leakage by minocycline highlights its potential beyond its antimicrobial properties, including anti-inflammatory and neuroprotective effects (Scarabelli et al., 2004). Additionally, research into the broad biological activities of minocycline, such as its anti-apoptotic activities and inhibition of proteolysis, angiogenesis, and tumor metastasis, suggests a wide range of potential applications in treating diseases with an inflammatory basis, including various neurodegenerative conditions (Garrido-Mesa et al., 2013).
Environmental and Health Safety
Studies on the environmental and health safety aspects of tetracycline degradation highlight the importance of understanding the pathways and toxicity of antibiotic residues. Research on the electrochemical oxidation of tetracycline and its degradation pathway indicates the potential environmental impact of antibiotic use and the need for effective removal strategies to mitigate risks associated with antibiotic residues in the environment (Wang et al., 2018).
properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7/c1-24-11-4-5-12(26)14-9(11)6-8-7-10-16(25(2)3)18(28)15(21(23)31)20(30)22(10,32)19(29)13(8)17(14)27/h4-5,8,10,16,24,26-27,30,32H,6-7H2,1-3H3,(H2,23,31)/t8-,10-,16-,22-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOXGFBGSLDEPZ-ADMKQJKVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N7-Demethylminocycline | |
CAS RN |
4708-96-7 | |
Record name | 7-Methylamino-6-deoxy-6-demethyltetracycline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004708967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N7-DEMETHYLMINOCYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2Y7SRK3P0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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